Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- is an organoboron compound that features a boronic acid functional group attached to a thienyl ring substituted with a 4-methyl-1-piperazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of boronic acids typically involves the reaction of an organometallic reagent with a boric ester. For Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-, the synthetic route may involve the following steps:
Formation of the thienyl intermediate: The thienyl ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the piperazinyl group: The 4-methyl-1-piperazinyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of boronic acids often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the boration step.
Analyse Chemischer Reaktionen
Types of Reactions
Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon coupled products.
Wissenschaftliche Forschungsanwendungen
Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-furanyl]-: Similar structure but with a furanyl ring instead of a thienyl ring.
4-(4-methyl-1-piperazinyl)phenylboronic acid: Features a phenyl ring instead of a thienyl ring.
Uniqueness
Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]- is unique due to the presence of the thienyl ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
2225175-52-8 |
---|---|
Molekularformel |
C9H15BN2O2S |
Molekulargewicht |
226.11 g/mol |
IUPAC-Name |
[5-(4-methylpiperazin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O2S/c1-11-4-6-12(7-5-11)9-3-2-8(15-9)10(13)14/h2-3,13-14H,4-7H2,1H3 |
InChI-Schlüssel |
DTHZVPKAYKGEAZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(S1)N2CCN(CC2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.